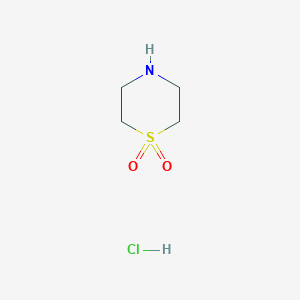

Thiomorpholine 1,1-dioxide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-thiazinane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489121 | |

| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59801-62-6 | |

| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine 1,1-dioxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiomorpholine 1,1-dioxide Hydrochloride for Advanced Research and Development

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and physicochemical properties. Thiomorpholine 1,1-dioxide hydrochloride emerges as a heterocyclic compound of significant interest, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of data, delving into the underlying principles that govern its behavior and utility. This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and enzyme inhibitors[1][2]. Its sulfone moiety imparts distinct electronic and steric characteristics, influencing molecular interactions and metabolic stability, making it a valuable asset in the medicinal chemist's toolbox[2].

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are the bedrock upon which its applications are built. For this compound, these attributes dictate its handling, formulation, and pharmacokinetic profile.

Core Physical and Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 59801-62-6 | [1][3][4] |

| Molecular Formula | C₄H₁₀ClNO₂S | [4] |

| Molecular Weight | 171.65 g/mol | [1][4] |

| Appearance | White to light yellow or off-white solid/crystalline powder | [1][5] |

| Melting Point | 169 °C (lit.) | [6] |

| Boiling Point | 342.4°C at 760 mmHg | [7] |

| Solubility | Miscible with water; soluble in organic solvents like methanol, acetone, benzene, and ethylene glycol | [6] |

| pH in Solution | Acidic due to the hydrochloride salt | [8] |

| pKa (Basic) | 5.4 | [9] |

The hydrochloride salt form of thiomorpholine 1,1-dioxide significantly enhances its water solubility, a crucial factor for many biological and pharmaceutical applications[1]. The sulfone group, with its two oxygen atoms, acts as a strong hydrogen bond acceptor, further contributing to its aqueous solubility and its ability to interact with biological targets[2].

Chemical Synthesis and Stability: A Look at the "How" and "Why"

Understanding the synthesis of this compound provides insights into its reactivity and potential impurities. The common synthetic route involves a two-step process: the oxidation of a protected thiomorpholine followed by deprotection and salt formation[10].

Caption: Synthetic workflow for this compound.

The choice of an N-protecting group is critical to prevent side reactions during the oxidation step. The subsequent hydrolysis under acidic conditions with hydrochloric acid not only removes the protecting group but also conveniently forms the desired hydrochloride salt[10]. This method is efficient and scalable, making it suitable for industrial production[10].

In terms of stability, this compound is a stable solid under normal laboratory conditions[8]. It should be stored in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizing agents[8]. The hydrochloride salt form contributes to its stability by preventing the free amine from undergoing oxidative degradation.

Spectroscopic Characterization: The Molecular Fingerprint

Structural elucidation and purity assessment are critical in research and development. While detailed spectral data requires access to specific databases, general expectations for the ¹H NMR spectrum of Thiomorpholine 1,1-dioxide can be inferred. The proton NMR spectrum would be expected to show two distinct multiplets in the aliphatic region, corresponding to the two sets of methylene protons on the heterocyclic ring. The integration of these signals would correspond to the number of protons on each carbon.

Applications in Research and Drug Development: A Versatile Scaffold

The utility of this compound spans various domains of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs[1]. The sulfone moiety can act as a bioisostere for other functional groups, modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The compound has also been investigated for its potential antitumor activity, believed to inhibit protein synthesis and DNA replication in cancer cells[2].

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides[1]. Its structural features can be incorporated into molecules designed to interact with specific biological targets in pests or weeds.

-

Biochemical Research: this compound is explored for its potential in biochemical assays, offering insights into enzyme activity and metabolic pathways[1]. The sulfone group's ability to form strong interactions with enzyme active sites makes it a valuable tool for designing enzyme inhibitors[2].

Caption: Key application areas of this compound.

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper handling and safety precautions are essential. This compound is classified as causing serious eye irritation[4]. It may also cause skin and respiratory irritation[6][11]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound[11]. Work should be conducted in a well-ventilated area or a fume hood[11].

Experimental Protocol: General Handling and Solution Preparation

-

Assessment: Before handling, review the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Weighing: Weigh the solid compound in a well-ventilated area or a balance enclosure to avoid inhalation of dust particles.

-

Dissolution: To prepare a solution, slowly add the weighed solid to the desired solvent (e.g., deionized water, methanol) while stirring. The dissolution in water is generally good due to its salt form.

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place[8]. Aqueous solutions should be freshly prepared or stored under appropriate conditions to prevent degradation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Compound of Growing Importance

This compound represents a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a rigid heterocyclic core, a polar sulfone group, and enhanced aqueous solubility due to its hydrochloride form makes it an attractive starting material for the development of novel bioactive molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and beyond. As research continues to uncover new applications, the importance of this compound in the scientific community is poised to grow.

References

- This compound | C4H10ClNO2S | CID 12324096 - PubChem. [Link]

- Thiomorpholine-1.1-dioxide hydrochloride - ChemBK. [Link]

- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ...

- Thiomorpholine 1,1-dioxide Hcl - 杭州福斯特药业有限公司. [Link]

- Thiomorpholine-1,1-dioxide hydrochloride | CAS#:59801-62-6 | Chemsrc. [Link]

- Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. [Link]

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581)

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Public

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 59801-62-6 [chemicalbook.com]

- 4. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]

- 9. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Spectroscopic Guide to Thiomorpholine 1,1-dioxide Hydrochloride: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, often serving as a key building block in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a saturated six-membered ring containing nitrogen and a sulfone group, imparts specific physicochemical properties that are crucial for its biological activity and application in drug design. A thorough understanding of its molecular architecture is paramount for researchers, and this is achieved through the application of various spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental data, offering insights into the interpretation of the spectra that reveal the compound's structural intricacies. Furthermore, this guide will present field-proven methodologies for acquiring high-quality spectral data, ensuring both accuracy and reproducibility in the laboratory.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound provides a detailed map of the hydrogen atoms within the molecule. The presence of the hydrochloride salt significantly influences the chemical shifts of nearby protons, particularly those on the nitrogen atom.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | multiplet (m) | 8H | -CH₂-S- and -CH₂-N- |

| 9.83 | broad singlet (brs) | 2H | N⁺H₂ |

Solvent: DMSO-d₆[3]

Interpretation and Causality:

The ¹H NMR spectrum, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals two key signals.[3] The upfield signal at 3.54 ppm corresponds to the eight protons of the two methylene groups adjacent to the sulfur and nitrogen atoms in the thiomorpholine ring.[3] The multiplet nature of this signal arises from the complex spin-spin coupling between these protons.

The downfield signal at 9.83 ppm is a broad singlet and integrates to two protons, which is characteristic of the two protons attached to the positively charged nitrogen atom (N⁺H₂).[3] The significant downfield shift is a direct consequence of the deshielding effect caused by the positive charge on the nitrogen, which withdraws electron density from the attached protons. The broadness of this peak is typical for acidic protons and is often due to exchange with residual water in the solvent or quadrupolar broadening from the nitrogen atom.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many hydrochloride salts.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Predicted Data and Rationale:

For the parent compound, thiomorpholine 1,1-dioxide, the carbon atoms adjacent to the sulfur and nitrogen atoms would have distinct chemical shifts. The carbons flanking the highly electronegative sulfone group (-SO₂) would be expected to be significantly downfield compared to those adjacent to the nitrogen.

Upon protonation to form the hydrochloride salt, the nitrogen atom becomes positively charged. This induces a deshielding effect on the adjacent carbon atoms, causing a downfield shift in their ¹³C NMR signals.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale for Shift |

| -CH₂-S- | ~50-55 | Adjacent to the electron-withdrawing sulfone group. |

| -CH₂-N⁺- | ~45-50 | Adjacent to the protonated, positively charged nitrogen, causing a downfield shift compared to the free base. |

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.6-0.7 mL of DMSO-d₆) to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfone group, the N⁺-H bonds, and the C-H bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2800 | Stretching | C-H (aliphatic) |

| ~2700-2400 | Stretching | N⁺-H |

| ~1600-1500 | Bending | N⁺-H |

| ~1350-1300 | Asymmetric Stretching | S=O (Sulfone) |

| ~1160-1120 | Symmetric Stretching | S=O (Sulfone) |

Causality of Vibrational Frequencies:

-

Sulfone Group: The strong electron-withdrawing nature of the sulfone group results in strong absorption bands for its asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[5][6]

-

Ammonium Group: The presence of the protonated nitrogen (ammonium) gives rise to characteristic N⁺-H stretching and bending vibrations. The stretching vibrations are typically broad and appear at lower frequencies (around 2700-2400 cm⁻¹) compared to a standard N-H stretch due to the positive charge. The N⁺-H bending vibrations are expected in the 1600-1500 cm⁻¹ region.[7]

-

C-H Bonds: The aliphatic C-H stretching vibrations will appear in their usual region of approximately 3000-2800 cm⁻¹.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. KBr is transparent to IR radiation.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate to observe the protonated molecule.

Expected Mass Spectrum and Fragmentation:

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is the free base (thiomorpholine 1,1-dioxide). The chloride ion is not typically observed in positive ion mode.

-

Molecular Formula of Free Base (C₄H₉NO₂S): 135.04 g/mol [5]

-

Expected [M+H]⁺: m/z 136.05

Fragmentation Analysis:

While ESI is a soft ionization technique that often yields a prominent molecular ion peak, some fragmentation can occur.[3] The fragmentation pattern provides valuable structural information. For the protonated thiomorpholine 1,1-dioxide, fragmentation is likely to involve the loss of small, stable neutral molecules.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H NMR confirms the proton environment and the presence of the ammonium protons, while ¹³C NMR (predicted) maps the carbon skeleton. IR spectroscopy identifies the key functional groups, namely the sulfone and ammonium moieties. Finally, mass spectrometry confirms the molecular weight of the parent compound. For researchers in drug development and related scientific fields, a thorough understanding and proficient application of these analytical techniques are indispensable for the successful characterization of such important chemical entities.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- This compound | C4H10ClNO2S | CID 12324096 - PubChem. (n.d.).

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022, August 4).

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).

- Fig. S1 1H-NMR spectra in DMSO-D6 of reaction mixture at the initial... - ResearchGate. (n.d.).

- S-1 Electronic Supplementary Information (ESI). (n.d.).

- Thiomorpholinium-1,1-dioxide Chloride - Greatcell Solar Materials. (n.d.).

- Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. (n.d.).

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022, May 19).

- Some tips on Thiomorpholine-1-oxide hydrochloride. (2020, November 2).

- X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (n.d.).

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022, August 4).

- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PubMed Central. (2021, March 7).

- Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. (n.d.).

- Spectroscopic studies of some heterocyclic hydrazones and their metal complexes. (n.d.).

- A structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline: the interaction of anhydrous hydrogen chloride with chlorobenzene - RSC Publishing. (n.d.).

- Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes - The Royal Society of Chemistry. (n.d.).

- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.).

- Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2026, January 8).

- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 59801-62-6 [chemicalbook.com]

- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]

Thiomorpholine 1,1-dioxide hydrochloride molecular weight and formula

An In-Depth Technical Guide to Thiomorpholine 1,1-Dioxide Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in modern synthetic chemistry.[1] As a hydrochloride salt of thiomorpholine 1,1-dioxide, it serves as a crucial and versatile intermediate in the development of novel molecules across various scientific domains.[2] Its unique structural features, particularly the sulfone group, impart distinct chemical properties that make it an invaluable building block in medicinal chemistry, agrochemical formulation, and material science.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the compound's fundamental properties, synthesis methodologies with mechanistic rationale, key applications, and practical experimental protocols.

Part 1: Physicochemical Properties & Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a white to off-white crystalline solid, whose physical and chemical characteristics are dictated by its molecular structure.[2][4] The central thiomorpholine ring, with the sulfur atom oxidized to a sulfone and the nitrogen atom protonated as a hydrochloride salt, results in a polar, water-soluble compound.[1][5]

The sulfone moiety is a key functional group; it is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature for incorporation into drug candidates. This group's electron-withdrawing nature also influences the reactivity of the adjacent nitrogen atom.

Core Physicochemical Data

A summary of the compound's essential properties is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂S·HCl | [2][6] |

| Molecular Weight | 171.65 g/mol | [2][7] |

| CAS Number | 59801-62-6 | [2][6] |

| Appearance | White to light yellow solid | [2] |

| Purity | Typically ≥98% (HPLC) | [2] |

| IUPAC Name | 1,4-thiazinane 1,1-dioxide;hydrochloride | [7] |

| Synonyms | 1,1-Dioxide-4-thiomorpholine hydrochloride | [2] |

Chemical Structure

The structure of this compound is fundamental to its function as a synthetic building block.

Caption: Structure of this compound.

Part 2: Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the oxidation of a thiomorpholine precursor. This approach is efficient and allows for large-scale production. A prevalent strategy involves a two-step process: oxidation of an N-protected thiomorpholine, followed by deprotection and salt formation.

General Synthesis Workflow

The diagram below illustrates the typical synthetic pathway.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative example based on established methods.[8] The initial N-protection is crucial as it prevents side reactions involving the secondary amine, which is also susceptible to oxidation. The choice of a Boc (tert-butyloxycarbonyl) group is common due to its stability during the oxidation step and its facile removal under acidic conditions.

Step 1: Oxidation of N-Boc-thiomorpholine

-

Reactor Setup: Charge a suitable reaction vessel with N-Boc-thiomorpholine and a solvent such as water or a mixed aqueous system.

-

Reagent Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the solution in batches while maintaining a controlled temperature (e.g., room temperature).[8]

-

Causality: Batch-wise addition is a critical safety and process control measure. The oxidation of sulfides is highly exothermic; slow addition prevents thermal runaway and improves selectivity, minimizing over-oxidation or side-product formation.

-

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Upon completion, quench the excess oxidant (e.g., with sodium bisulfite). Filter the reaction mixture to remove manganese dioxide byproduct and isolate the crude N-Boc-thiomorpholine 1,1-dioxide intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Acidic Hydrolysis: Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., water, methanol, or THF).[6][8]

-

HCl Addition: Slowly add concentrated hydrochloric acid to the solution under stirring at room temperature.[6][8]

-

Causality: The highly acidic environment serves a dual purpose. First, it cleaves the acid-labile Boc protecting group, liberating the secondary amine. Second, it protonates the amine to form the thermodynamically stable hydrochloride salt, which often aids in purification via crystallization.

-

-

Isolation: Continue stirring for several hours.[6] Concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrochloric acid.[8] The resulting solid is this compound.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (≥98%).

Part 3: Core Applications and Experimental Considerations

This compound's value lies in its role as a versatile intermediate.[2] The secondary amine provides a reactive handle for further functionalization, while the sulfone group acts as a stable, polar scaffold.

Pharmaceutical Development

The compound is a cornerstone in the synthesis of a wide array of bioactive molecules.[2]

-

Enzyme Inhibitors: The sulfone group can form strong, non-covalent interactions (e.g., hydrogen bonds) with amino acid residues in the active sites of enzymes, making it a valuable component in the design of enzyme inhibitors.[1]

-

Bioisosteric Replacement: The thiomorpholine 1,1-dioxide moiety is often used as a bioisostere for other cyclic amines like morpholine or piperazine. Its increased polarity and metabolic stability can improve the pharmacokinetic properties of a drug candidate, such as solubility and resistance to metabolic degradation.[1]

-

Therapeutic Areas: It is a key intermediate for pharmaceuticals in areas including anti-inflammatory, analgesic, antimicrobial, and antitumor applications.[1][2]

Agrochemicals and Material Science

-

Agrochemicals: The scaffold is used in the development of effective pesticides and herbicides, contributing to crop protection.[2]

-

Material Science: It is also involved in the production of specialized polymers and resins, where its incorporation can enhance thermal stability and other material properties.[2]

Experimental Protocol: Representative N-Arylation Reaction

A common follow-on reaction is the coupling of the secondary amine with an aryl halide (e.g., a Buchwald-Hartwig amination) to form a more complex molecule. This protocol is a self-validating system; successful product formation confirms the reactivity and utility of the starting material.

-

Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon). This is critical because the palladium catalysts used in such cross-coupling reactions are sensitive to oxygen.

-

Reagent Charging: To the flask, add this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base (e.g., sodium tert-butoxide or cesium carbonate, ~2.5 eq).

-

Causality: The base is essential. It first neutralizes the hydrochloride salt to free the secondary amine in situ. It then facilitates the catalytic cycle of the cross-coupling reaction. A strong, non-nucleophilic base is preferred to avoid side reactions.

-

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired N-aryl thiomorpholine 1,1-dioxide.

Part 4: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible substances.[5] Storage under an inert atmosphere is recommended to prevent moisture absorption.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 / H312 | Harmful if swallowed or in contact with skin | [7] |

| H315 | Causes skin irritation | [7][9] |

| H319 | Causes serious eye irritation | [7][9] |

| H335 | May cause respiratory irritation | [9] |

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in research and development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a high-value building block. For scientists and professionals in drug discovery and material science, a thorough understanding of this compound's technical nuances is essential for leveraging its full potential in the creation of next-generation molecules.

References

- This compound - Chem-Impex. [Link]

- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof - Google P

- Thiomorpholine 1,1-dioxide Hcl - 杭州福斯特药业有限公司. [Link]

- This compound | C4H10ClNO2S | CID 12324096 - PubChem. [Link]

- This compound (1:1) Supplier & Manufacturer in China. [Link]

- Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. [Link]

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]

- 6. This compound | 59801-62-6 [chemicalbook.com]

- 7. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 9. Thiomorpholine 1,1-dioxide | 39093-93-1 [sigmaaldrich.com]

Solubility profile of Thiomorpholine 1,1-dioxide hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of Thiomorpholine 1,1-dioxide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Recognizing the limited availability of specific quantitative solubility data in public literature, this document delivers a foundational understanding based on first principles of physical chemistry, alongside detailed, actionable protocols for its empirical determination. The guide is structured to empower researchers and drug development professionals to accurately assess and leverage the solubility characteristics of this compound in a variety of organic solvents, a critical step for process development, formulation, and synthesis optimization.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[2] Its sulfone moiety and the presence of a secondary amine (as a hydrochloride salt) make it a versatile building block for creating complex bioactive molecules.[1] The sulfone group, in particular, can form strong interactions with the active sites of enzymes, making derivatives of this compound valuable for drug development.[2]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use. Solubility data dictates the choice of solvents for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.[3]

-

Formulation: Developing stable and bioavailable drug products.

-

Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.

This guide will first delve into the physicochemical properties of the molecule that govern its solubility, then present a theoretical framework for predicting its behavior in various solvent classes, and finally, provide detailed experimental protocols for quantitative solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound dictates its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂S | [4] |

| Molecular Weight | 171.65 g/mol | [4] |

| Structure | ||

| Key Features: | ||

| - Polar Sulfone Group (SO₂): The two oxygen atoms bonded to the sulfur create a strong dipole, making this part of the molecule highly polar and a hydrogen bond acceptor.[5][6] | ||

| - Secondary Ammonium Group (R₂NH₂⁺): The nitrogen atom is protonated, forming a hydrochloride salt. This ionic character significantly increases polarity and makes the group a strong hydrogen bond donor. | ||

| - Aliphatic Backbone (-CH₂-): The ethylene bridges are nonpolar. | ||

| Hydrogen Bond Donor Count | 1 (from the ammonium group) | [4] |

| Hydrogen Bond Acceptor Count | 2 (from the sulfone oxygens) | [4] |

Causality of Solubility Behavior

-

High Polarity and Ionic Character: The combination of the highly polar sulfone group and the ionic hydrochloride salt makes this compound a very polar molecule. This predicts poor solubility in nonpolar solvents (e.g., alkanes, toluene) and favorable solubility in highly polar solvents.

-

Hydrogen Bonding Capability: The molecule can both donate and accept hydrogen bonds. This suggests that solvents with hydrogen bonding capabilities (protic solvents like alcohols and water) will be particularly effective at solvating the molecule. The interaction between the solvent and the sulfone and ammonium groups is key to overcoming the crystal lattice energy of the solid.

-

"Like Dissolves Like": Based on these properties, the solubility is expected to be highest in polar protic solvents and polar aprotic solvents, and lowest in nonpolar solvents. A patent for a related synthesis mentions that the hydrochloride salt is soluble in water.[7] Another source indicates high solubility in water without providing quantitative data.[2]

Theoretical Solubility Profile and Solvent Selection Framework

While quantitative data is scarce, a qualitative solubility profile can be predicted. This framework can guide the initial selection of solvents for experimental screening.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | Strong hydrogen bonding (donor and acceptor) and high polarity effectively solvate both the ammonium ion and the sulfone group. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity and hydrogen bond accepting capability can solvate the molecule, though perhaps less effectively than protic solvents for the ammonium group. |

| Ethers | THF, 1,4-Dioxane | Low to Moderate | Moderate polarity but are only hydrogen bond acceptors. May show some solubility. |

| Ketones | Acetone | Low to Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Esters | Ethyl Acetate | Low | Lower polarity and limited hydrogen bonding interaction. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Low polarity and inability to participate in significant hydrogen bonding. |

| Nonpolar | Hexane, Toluene | Insoluble | Mismatch in polarity and intermolecular forces. |

The following diagram illustrates a logical workflow for selecting solvents for solubility screening based on these principles.

Caption: Solvent selection workflow for this compound.

Experimental Protocols for Quantitative Solubility Determination

To overcome the lack of published data, direct measurement is necessary. The following protocols describe robust methods for determining solubility. The gravimetric method is a classic and reliable approach, while the TGA method offers higher throughput for screening.[3]

Mandatory Experimental Workflow Diagram

The following diagram outlines the general process for experimentally determining solubility.

Caption: General experimental workflow for solubility determination.

Protocol 1: Equilibrium Gravimetric Method

This method is the gold standard for its simplicity and directness, requiring only a reliable microbalance.[3]

A. Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum oven

B. Step-by-Step Procedure:

-

Preparation: Add an excess of solid this compound to a pre-weighed vial. "Excess" means enough solid remains undissolved at equilibrium.

-

Solvent Addition: Add a known mass or volume of the selected solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

-

Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow solids to settle. For fine suspensions, centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe fitted with a syringe filter. Dispense the filtered, saturated solution into a pre-weighed, clean, dry vial.

-

Measurement: Record the exact mass of the saturated solution transferred.

-

Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a moderate temperature is ideal. Dry to a constant weight.

-

Calculation:

-

Mass of dissolved solid = (Mass of vial + solid residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solid residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

C. Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 48h). If the calculated solubility is consistent, equilibrium has been reached.

-

Mass Balance: The sum of the mass of the evaporated solvent and the residual solid should equal the initial mass of the saturated solution aliquot.

-

Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.

Protocol 2: High-Throughput Thermogravimetric Analysis (TGA) Method

This method automates the drying and weighing steps, making it ideal for screening multiple solvents.[3]

A. Materials:

-

Same as Protocol 1, excluding the drying oven.

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., aluminum)

B. Step-by-Step Procedure:

-

Preparation and Equilibration: Prepare and equilibrate the saturated solutions as described in Protocol 1 (Steps 1-4).

-

Sampling: Using a calibrated micropipette, transfer a precise aliquot (e.g., 20-50 µL) of the clear, filtered supernatant into a tared TGA pan.

-

TGA Program:

-

Equilibrate the TGA furnace at the experimental temperature (e.g., 25 °C).

-

Ramp the temperature to a point well above the boiling point of the solvent but below the decomposition temperature of the solute. The heating rate should be moderate to avoid splattering.

-

Hold at this temperature until the mass stabilizes, indicating all solvent has evaporated.

-

-

Data Analysis: The TGA software will record the initial mass of the solution and the final residual mass of the solid.

-

Calculation:

-

Solubility (mg/mL) = (Final residual mass (mg)) / (Initial aliquot volume (mL))

-

C. Self-Validation and Trustworthiness:

-

Baseline Stability: Ensure the TGA baseline is stable before and after the evaporation step.

-

No Decomposition: The TGA thermogram should show a single, clean mass loss step corresponding to solvent evaporation, with a stable plateau at the residual mass. There should be no further mass loss that would indicate solute decomposition.

-

Calibration: Regularly calibrate the TGA's temperature and balance.

Conclusion

While a comprehensive, publicly available database for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for any researcher to address this gap. By understanding the compound's inherent physicochemical properties, a logical solvent screening strategy can be devised. The detailed experimental protocols for gravimetric and TGA-based methods offer robust and reliable means to generate the precise, quantitative data required for successful process development, formulation, and research applications. Adherence to the principles of establishing equilibrium and ensuring methodological accuracy will yield trustworthy data, empowering scientists to fully leverage the synthetic potential of this important chemical building block.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Diethyl Sulfone in Organic Solvents.

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-8.

- ChemicalBook. This compound (CAS 59801-62-6).

- PubChem. This compound. National Center for Biotechnology Information.

- Benchchem. This compound | 59801-62-6.

- Fiveable. Sulfone Definition - Organic Chemistry Key Term.

- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....

- Chem-Impex. This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ovid.com [ovid.com]

- 4. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

Thiomorpholine 1,1-Dioxide Hydrochloride: A Core Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of thiomorpholine 1,1-dioxide hydrochloride, a versatile and increasingly important building block in organic synthesis. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in medicinal chemistry and the development of novel therapeutics. This document is intended to be a practical resource for laboratory scientists, offering not only theoretical insights but also detailed, field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The thiomorpholine moiety is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms.[1] The oxidation of the sulfur atom to the sulfone state (1,1-dioxide) significantly alters the molecule's physicochemical properties, making thiomorpholine 1,1-dioxide a unique and valuable building block.[2]

The presence of the sulfone group imparts several key characteristics:

-

Increased Polarity and Solubility: The two oxygen atoms on the sulfur act as strong hydrogen bond acceptors, which can improve the aqueous solubility of parent molecules, a critical factor in drug development.[3]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo stability and pharmacokinetic profile of drug candidates.

-

Modulation of Basicity: The electron-withdrawing nature of the sulfone group reduces the basicity of the secondary amine (pKa of thiomorpholine 1,1-dioxide is approximately 5.4)[4]. This can be advantageous in tuning the pharmacokinetic properties of a molecule and avoiding off-target effects associated with highly basic amines.

-

Structural Rigidity: The sulfone group introduces a degree of conformational rigidity to the six-membered ring, which can be beneficial for optimizing binding to biological targets.[5]

Thiomorpholine 1,1-dioxide is typically used in its hydrochloride salt form to improve its stability and handling characteristics. The hydrochloride salt is a white to off-white solid that is moderately soluble in water.[2]

Synthesis of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread use. A common and effective method involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol details the synthesis of this compound from tert-butyl 1,1-dioxothiomorpholine-4-carboxylate.[3][6]

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate (1 equivalent)

-

10% Hydrochloric acid in methanol

-

Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Water

Procedure:

-

Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (e.g., 2.03 g, 8.63 mmol) in a mixture of 10% hydrochloric acid-methanol (20 mL) and tetrahydrofuran (20 mL).[3][6]

-

Under stirring at room temperature, slowly add concentrated hydrochloric acid (4.0 mL).[3][6]

-

Continue stirring the reaction mixture at room temperature for 3 hours.[3][6]

-

Upon completion of the reaction (monitored by TLC), remove the solvent by concentration under reduced pressure.[6]

-

To the resulting solid, add methanol (20 mL), tetrahydrofuran (20 mL), concentrated hydrochloric acid (4.0 mL), and water (10 mL) to ensure complete dissolution.[6]

-

Stir this solution at room temperature for 1 hour.[6]

-

Concentrate the solvent again under reduced pressure.[6]

-

Suspend the resulting crystals in methanol, filter, wash with methanol, and dry under ventilated conditions.[6]

Expected Outcome:

This procedure should yield thiomorpholine-1,1-dioxide hydrochloride as colorless crystals. A quantitative yield has been reported for this reaction.[6]

Characterization Data:

-

¹H-NMR (DMSO-d6): δ 3.54 (8H, m), 9.83 (2H, brs).[6]

Rationale for Experimental Choices:

-

Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. The use of hydrochloric acid facilitates the clean removal of the Boc group.

-

Solvent System: The mixture of methanol, THF, and water ensures the solubility of both the starting material and the final hydrochloride salt product.[6]

-

Workup Procedure: The repeated concentration steps are to ensure the complete removal of the volatile byproducts of the deprotection reaction. The final suspension and washing with methanol help to remove any remaining impurities, yielding a pure product.

Key Applications in Organic Synthesis

This compound is a versatile secondary amine that can participate in a variety of bond-forming reactions. Its primary utility lies in its role as a nucleophile for the construction of C-N bonds.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[7] This reaction allows for the coupling of amines with aryl halides or triflates.[7] Thiomorpholine 1,1-dioxide is an excellent substrate for this reaction, enabling its incorporation into a wide range of aromatic and heteroaromatic systems.

Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Fluorescein Ditriflate

This protocol details the coupling of thiomorpholine-1,1-dioxide with fluorescein ditriflate, a representative example of a Buchwald-Hartwig amination.[8]

Materials:

-

Fluorescein ditriflate (1 equivalent)

-

Thiomorpholine-1,1-dioxide (2.4 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equivalents)

-

XPhos (0.3 equivalents)

-

Cesium carbonate (Cs₂CO₃, 2.8 equivalents)

-

Dioxane

Procedure:

-

To a reaction vial, add fluorescein ditriflate (e.g., 200 mg, 0.34 mmol), Pd₂(dba)₃ (31 mg, 0.034 mmol), XPhos (48 mg, 0.10 mmol), and Cs₂CO₃ (306 mg, 0.94 mmol).[8]

-

Seal the vial and evacuate and backfill with nitrogen three times to create an inert atmosphere.[8]

-

Add a solution of thiomorpholine-1,1-dioxide (108 mg, 0.81 mmol) in dioxane (20 mL).[8]

-

Heat the reaction mixture to reflux for 18 hours.[8]

-

After completion, cool the reaction mixture and purify by silica gel column chromatography.

Rationale for Experimental Choices:

-

Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly active catalytic system for C-N cross-coupling reactions, particularly with challenging substrates.

-

Base: Cesium carbonate is a common base used in Buchwald-Hartwig reactions. It is strong enough to deprotonate the amine (or its hydrochloride salt in situ) but generally does not promote side reactions.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Application in the Synthesis of Sutezolid

A prominent example of the application of the thiomorpholine scaffold is in the synthesis of Sutezolid, an oxazolidinone antibiotic for the treatment of tuberculosis.[9][10] Sutezolid is a thiomorpholine analog of the FDA-approved drug Linezolid.[11] In the synthesis of Sutezolid, the thiomorpholine moiety is typically introduced via a nucleophilic aromatic substitution (SₙAr) reaction with an activated fluoro-nitrobenzene derivative.[11]

Table 1: Representative Reactions and Yields

| Amine Substrate | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Thiomorpholine 1,1-dioxide | Fluorescein ditriflate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 25 | [8] |

| Thiomorpholine | 3,4-Difluoronitrobenzene | - | - | - | - | [11] |

| Morpholine | p-Tolyl triflate | (NHC)Pd(R-allyl)Cl | - | - | 70 | |

| Morpholine | 4-Bromoanisole | (NHC)Pd(R-allyl)Cl | - | - | 90 |

Note: The Sutezolid synthesis is a multi-step process, and the yield of the initial SₙAr step is not explicitly stated in the provided reference. The morpholine examples are included for comparative purposes to illustrate typical yields in Buchwald-Hartwig reactions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its unique combination of properties, including enhanced solubility, metabolic stability, and tunable basicity, makes it an attractive scaffold for the design and synthesis of novel drug candidates. The well-established protocols for its synthesis and its successful application in key transformations like the Buchwald-Hartwig amination underscore its importance for researchers in medicinal chemistry and drug development. As the quest for new and improved therapeutics continues, the utility of this powerful building block is poised to expand even further.

References

- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

- Nelson, R. C., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development. [Link]

- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.

- New Drug Approvals.

- PubChem. This compound. [Link]

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

- Wikipedia.

- Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Chemistry LibreTexts.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- ResearchGate.

- Organic Syntheses. Procedure. [Link]

- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

- ResearchGate. Synthesis planning for linezolid (1).

- Organic Chemistry Portal.

- Taylor & Francis eBooks. The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. [Link]

- ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

- Chemistry LibreTexts.

- The Royal Society of Chemistry. Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. [Link]

- MDPI.

- PubChem. Thiomorpholine 1,1-dioxide. [Link]

- ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

Sources

- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 59801-62-6 [chemicalbook.com]

- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Strategic Guide to Elucidating the Mechanism of Action of Thiomorpholine 1,1-Dioxide Hydrochloride and its Derivatives

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach mechanism of action (MoA) studies for thiomorpholine 1,1-dioxide hydrochloride and its novel derivatives. Recognizing that this compound is primarily a key intermediate in organic synthesis, this document outlines a hypothesis-driven research program to uncover the therapeutic potential of compounds derived from this versatile scaffold.[1][2][3]

The thiomorpholine core is a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, hypolipidemic, and antioxidant effects.[4][5][6][7][8] This guide will not dwell on a single, known MoA for the parent compound, but will instead provide a strategic, multi-phase experimental plan to discover and validate the MoA of new chemical entities derived from it.

Phase 1: Foundational Phenotypic Screening

The initial step in any MoA study for a novel compound is to establish its biological activity profile through broad phenotypic screening. This phase aims to answer the fundamental question: "What biological effect, if any, does the compound have in a cellular context?"

Rationale for Experimental Choices

A diverse panel of cell-based assays is crucial for identifying potential therapeutic areas. Given the known activities of thiomorpholine derivatives, a logical starting point is to screen for cytotoxicity against cancer cell lines, anti-inflammatory effects in immune cells, and antimicrobial activity. This approach casts a wide net to capture the most promising biological response for further investigation.

Experimental Workflow: Phenotypic Screening

Caption: Workflow for initial phenotypic screening of thiomorpholine derivatives.

Detailed Protocol: Cancer Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cells from a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the thiomorpholine 1,1-dioxide derivative in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary

| Derivative | Cell Line | IC50 (µM) |

| TDM-001 | MCF-7 (Breast) | 5.2 |

| TDM-001 | A549 (Lung) | 8.1 |

| TDM-001 | HCT116 (Colon) | > 50 |

| TDM-002 | MCF-7 (Breast) | 25.6 |

| TDM-002 | A549 (Lung) | 30.1 |

| TDM-002 | HCT116 (Colon) | 45.3 |

Phase 2: Target Identification and Validation

Following the identification of a "hit" compound with a desirable phenotypic effect (e.g., TDM-001 from the hypothetical data), the next critical phase is to identify its molecular target(s).

Rationale for Experimental Choices

An unbiased approach is often the most effective for novel compounds. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to "pull down" the binding partners of a compound from a complex biological sample. This is complemented by computational approaches, such as molecular docking, which can predict binding modes and guide further experiments.

Experimental Workflow: Target Identification```dot

Caption: Hypothetical signaling pathway for TDM-001-induced apoptosis.

Detailed Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant active Kinase X, its specific substrate (Substrate Y), and a phosphospecific antibody for p-Substrate Y.

-

Reaction Setup: In a microplate, set up reactions containing Kinase X, Substrate Y, and ATP in a kinase reaction buffer.

-

Compound Addition: Add varying concentrations of TDM-001 to the reactions. Include a positive control inhibitor and a no-compound control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA with the phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the kinase activity against the concentration of TDM-001 to determine the IC50 of inhibition.

Phase 4: In Vivo Model Validation

The final phase of preclinical MoA studies is to confirm that the mechanism observed in vitro is relevant in a whole-organism context.

Rationale for Experimental Choices

For an anti-cancer compound like our hypothetical TDM-001, a tumor xenograft model is essential. This involves implanting human cancer cells (MCF-7) into immunocompromised mice and then treating the mice with the compound to assess its effect on tumor growth. This model allows for the evaluation of both efficacy and in vivo target engagement.

Experimental Workflow: In Vivo Xenograft Model

Caption: Workflow for an in vivo tumor xenograft study.

High-Level Protocol: Murine Xenograft Study

-

Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of female athymic nude mice.

-

Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Group Allocation: Randomize mice into treatment groups (e.g., vehicle control, TDM-001 at two different doses, positive control drug).

-

Treatment Administration: Administer the treatments daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Pharmacodynamic Assessment: At the end of the study, collect tumors from a subset of mice at a specific time point after the last dose to measure the levels of the target (Kinase X) and its phosphorylated substrate (p-Substrate Y) by Western blot or immunohistochemistry. This confirms that the drug is hitting its target in the tumor tissue.

-

Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the in vivo efficacy of TDM-001.

Conclusion and Future Directions

This guide presents a systematic and robust strategy for elucidating the mechanism of action of novel compounds derived from the thiomorpholine 1,1-dioxide scaffold. By progressing through these four phases—phenotypic screening, target identification, pathway elucidation, and in vivo validation—researchers can build a comprehensive understanding of a compound's biological activity. The insights gained from these studies are critical for making informed decisions in the drug discovery and development process, ultimately unlocking the full therapeutic potential of this versatile chemical class.

References

Sources

- 1. This compound | 59801-62-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

InChI Key and SMILES for Thiomorpholine 1,1-dioxide hydrochloride

An In-Depth Technical Guide to Thiomorpholine 1,1-Dioxide Hydrochloride for Scientific Professionals

Abstract

This compound (CAS: 59801-62-6) is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. As a sulfone derivative of thiomorpholine, its unique structural and electronic properties make it a versatile building block and a key intermediate in the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive technical overview of its molecular identifiers, physicochemical properties, synthesis protocols, and diverse applications. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with authoritative data to serve as a practical resource for leveraging this compound in experimental and developmental workflows.

Molecular Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. This compound is unequivocally defined by its standardized chemical identifiers. The sulfone group significantly influences the molecule's polarity and chemical behavior, rendering it a valuable synthon in medicinal chemistry.[1]

Chemical Identifiers

The primary molecular identifiers for this compound are provided below, sourced from the PubChem public chemical database.[3]

-

InChI Key: UOMTVKMKHZMFMQ-UHFFFAOYSA-N

-

InChI: InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H

-

Canonical SMILES: C1CS(=O)(=O)CCN1.Cl

Physicochemical Data Summary

The compound's physical and chemical properties are critical for its handling, storage, and application in various solvent systems. These properties suggest good water solubility, which can be advantageous for pharmacokinetic profiles in drug development.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂S | PubChem[3] |

| Molecular Weight | 171.65 g/mol | PubChem[3] |

| Appearance | White to light yellow solid | Chem-Impex[2] |

| CAS Number | 59801-62-6 | PubChem[3] |

| Purity | ≥ 98% (Typical) | Chem-Impex[2] |

| Solubility | Moderately soluble in water | Bouling Chemical[4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | Sigma-Aldrich |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common strategies involve the oxidation of a thiomorpholine precursor followed by the formation of the hydrochloride salt.

Core Synthesis Pathway

The primary route involves two key transformations: the oxidation of the sulfur atom and the deprotection of the amine (if a protecting group is used) to yield the final hydrochloride salt. The oxidation step is crucial as it installs the sulfone group, which is often essential for the desired biological activity of the final product by acting as a strong hydrogen bond acceptor.[1]

Caption: Generalized workflow for the synthesis of this compound.

Example Experimental Protocol

The following protocol is a representative example of the synthesis, adapted from established chemical literature.[5][6] This method utilizes an amino-protecting group (tert-butyl carboxylate) which is subsequently removed by acid hydrolysis to yield the desired hydrochloride salt.

Objective: To synthesize this compound from tert-butyl 1,1-dioxothiomorpholine-4-carboxylate.

Materials:

-

tert-butyl 1,1-dioxothiomorpholine-4-carboxylate

-

Hydrochloric acid (concentrated)

-

Methanol

-

Tetrahydrofuran (THF)

-

Reaction flask with magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (e.g., 8.63 mmol) in a solvent mixture of 10% hydrochloric acid in methanol (20 mL) and tetrahydrofuran (20 mL) within a reaction flask.[5]

-

Acidification: While stirring at room temperature, slowly add concentrated hydrochloric acid (4.0 mL) to the reaction mixture. Causality Note: The concentrated acid serves as both a catalyst and a reactant for the cleavage of the tert-butyl protecting group.

-